REACTION_SMILES
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[CH2:14]1[CH2:15][O:16][CH2:17][CH2:18][NH:19]1.[CH:20]([OH:21])([CH3:22])[CH3:23].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH:9]([CH3:10])[CH3:11])[cH:12][cH:13]1>>[c:2]1([N:19]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[n:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH:9]([CH3:10])[CH3:11])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)c1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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CC(C)OC(=O)c1ccc(N2CCOCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |